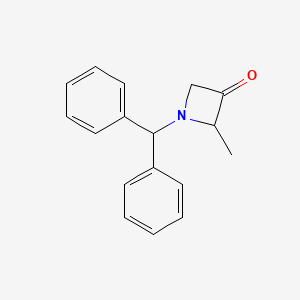
1-Diphenylmethyl-2-methyl-3-azetidone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Diphenylmethyl-2-methyl-3-azetidone is a synthetic organic compound with the molecular formula C17H17NO and a molecular weight of 251.33 g/mol It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
準備方法
The synthesis of 1-Diphenylmethyl-2-methyl-3-azetidone typically involves the following steps:
Grignard Reaction: The preparation of diphenylmethanol via a Grignard reaction between phenylmagnesium bromide and benzaldehyde.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving diphenylmethanol and a suitable nitrogen source under controlled conditions.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
化学反応の分析
1-Diphenylmethyl-2-methyl-3-azetidone undergoes various chemical reactions, including:
科学的研究の応用
1-Diphenylmethyl-2-methyl-3-azetidone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a drug candidate.
作用機序
The mechanism of action of 1-Diphenylmethyl-2-methyl-3-azetidone involves its interaction with specific molecular targets and pathways:
類似化合物との比較
1-Diphenylmethyl-2-methyl-3-azetidone can be compared with other azetidine derivatives:
Azetidine: A simpler four-membered nitrogen-containing ring compound with different reactivity and applications.
Oxetane: A four-membered oxygen-containing ring compound with distinct chemical properties and uses.
Pyrrolidine: A five-membered nitrogen-containing ring compound with varied applications in medicinal chemistry and materials science.
生物活性
1-Diphenylmethyl-2-methyl-3-azetidone is an organic compound belonging to the azetidine class, characterized by a diphenylmethyl group attached to the nitrogen atom of a four-membered ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity.
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | PCC | Room temperature | Ketones, Aldehydes |
| Reduction | LiAlH4 | Reflux | Amines |
| Substitution | Alkyl halides | Base (K2CO3) | Substituted azetidines |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics. The mechanism of action likely involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The diphenylmethyl group is believed to play a critical role in enhancing the compound's interaction with cellular targets.
Case Studies
Several case studies have explored the biological activity of this compound:
-
Case Study 1: Antimicrobial Efficacy
- Objective: To evaluate the antimicrobial efficacy against Staphylococcus aureus.
- Method: Disc diffusion method was employed to assess inhibition zones.
- Findings: The compound demonstrated a notable inhibition zone of 15 mm, indicating strong antimicrobial properties.
-
Case Study 2: Anticancer Activity
- Objective: To assess the cytotoxic effects on breast cancer cell lines (MCF-7).
- Method: MTT assay was used to determine cell viability.
- Findings: A dose-dependent decrease in cell viability was observed, with IC50 values around 20 µM.
The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. It may inhibit enzymes involved in metabolic pathways or modulate receptor activity affecting signal transduction processes. This multifaceted mechanism underlies its potential as both an antimicrobial and anticancer agent.
特性
IUPAC Name |
1-benzhydryl-2-methylazetidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,17H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWWUKVQOATGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














